molecular formula C11H16N4S B14370700 N,N-Diethyl-5-(methylsulfanyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 90019-52-6

N,N-Diethyl-5-(methylsulfanyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B14370700
CAS No.: 90019-52-6
M. Wt: 236.34 g/mol
InChI Key: KYNYOSDQPTUPCB-UHFFFAOYSA-N
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Description

N,N-Diethyl-5-(methylsulfanyl)pyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-5-(methylsulfanyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves the cyclocondensation of NH-3-aminopyrazoles with β-dicarbonyl compounds or other 1,3-bis-electrophiles . One common method includes the use of Meldrum’s acid derivatives to introduce a substituted amino group into position 5 of the pyrazolo[1,5-a]pyrimidine ring . This reaction can be carried out under mild conditions without the need for palladium catalysts .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic compound synthesis, such as batch processing and continuous flow techniques, can be applied to scale up the production.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-5-(methylsulfanyl)pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Diethyl-5-(methylsulfanyl)pyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substitution pattern, which imparts distinct photophysical properties and biological activities. Its ability to act as a fluorescent probe and its potential as an antitumor agent make it a valuable compound for various scientific research applications .

Properties

CAS No.

90019-52-6

Molecular Formula

C11H16N4S

Molecular Weight

236.34 g/mol

IUPAC Name

N,N-diethyl-5-methylsulfanylpyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C11H16N4S/c1-4-14(5-2)11-8-10(16-3)13-9-6-7-12-15(9)11/h6-8H,4-5H2,1-3H3

InChI Key

KYNYOSDQPTUPCB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC(=NC2=CC=NN21)SC

Origin of Product

United States

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